
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate is a chemical compound with a complex structure that includes nitro, phenyl, and carbamate groups
Preparation Methods
The synthesis of 3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine . The resulting product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate can be compared with similar compounds such as:
1-Phenyl-2-nitropropene: Shares the nitro and phenyl groups but lacks the carbamate and bromine functionalities.
(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: Similar structure but without the carbamate group.
1-(4-bromophenyl)-3-phenylprop-2-en-1-one: Contains the bromophenyl group but differs in the overall structure and functional groups.
Properties
CAS No. |
61131-75-7 |
|---|---|
Molecular Formula |
C16H13BrN2O4 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
[3-(2-nitroprop-1-enyl)phenyl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H13BrN2O4/c1-11(19(21)22)9-12-3-2-4-15(10-12)23-16(20)18-14-7-5-13(17)6-8-14/h2-10H,1H3,(H,18,20) |
InChI Key |
QGAXRVNRTQJLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


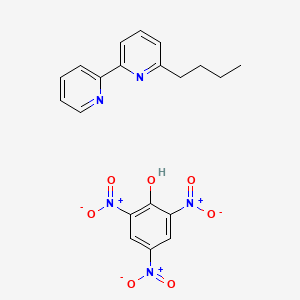
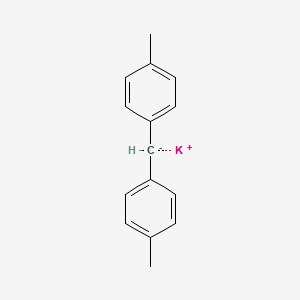
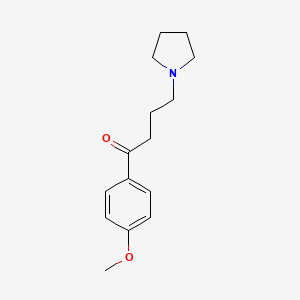
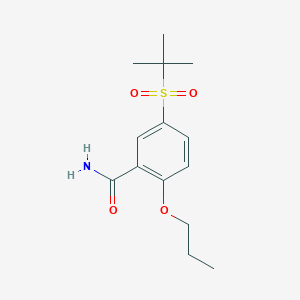
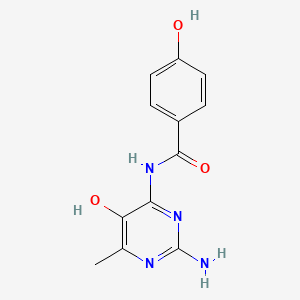
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
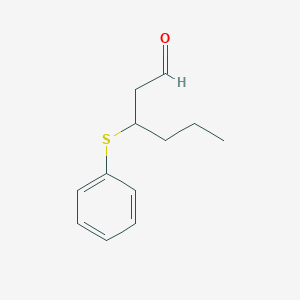
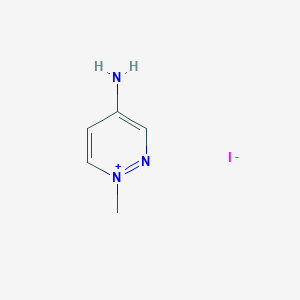
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
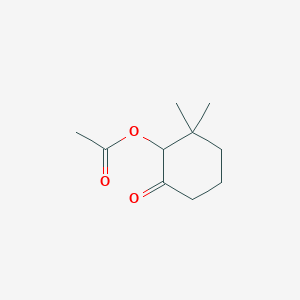
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)
